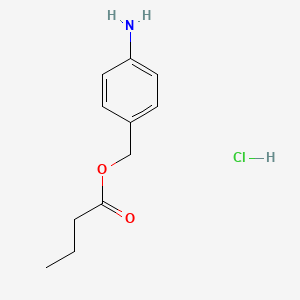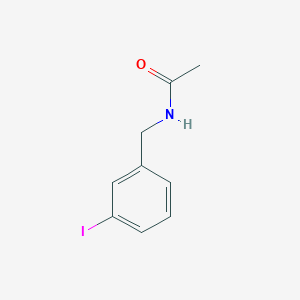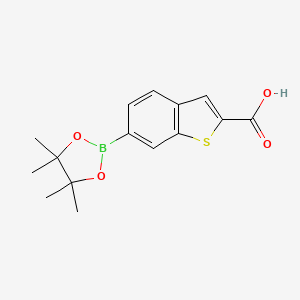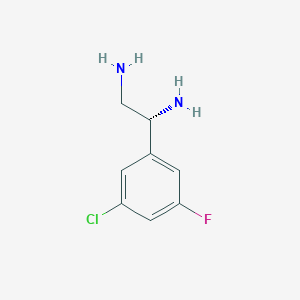
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties . This particular compound has a unique structure that combines a fluorophenyl group with a dihydrofuran ring and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves several steps. One common method includes the amidation reaction, where the fluorophenyl group is introduced to the benzenesulfonamide moiety . The reaction conditions typically involve the use of reagents such as acetic acid and various catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to achieve high efficiency .
Chemical Reactions Analysis
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound’s unique structure allows it to interact with various cellular pathways, contributing to its antitumor and antidiabetic effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the benzenesulfonamide moiety but differs in the presence of a bromine atom instead of the dihydrofuran ring.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound has a similar fluorophenyl group but is part of a pyrazole ring system.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H16FNO4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-(3-fluorophenyl)-2,2-dimethyl-5-oxofuran-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)16(11-6-8-14(9-7-11)25(20,22)23)15(17(21)24-18)12-4-3-5-13(19)10-12/h3-10H,1-2H3,(H2,20,22,23) |
InChI Key |
ZEAODZDSCJJYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


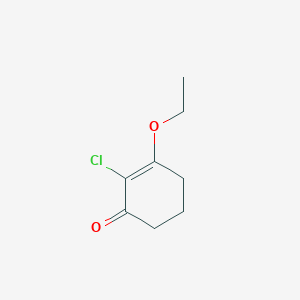
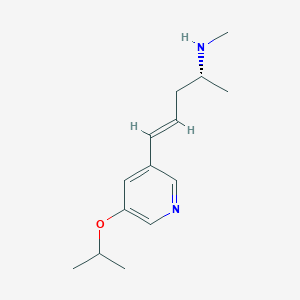


![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
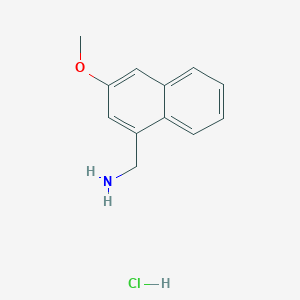
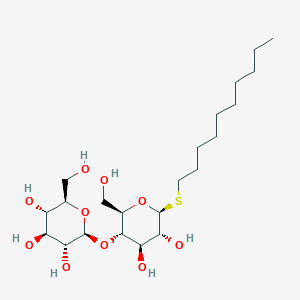
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
